Copper--pyridine (1/1) Copper--pyridine (1/1)
Brand Name: Vulcanchem
CAS No.: 514789-96-9
VCID: VC19080613
InChI: InChI=1S/C5H5N.Cu/c1-2-4-6-5-3-1;/h1-5H;
SMILES:
Molecular Formula: C5H5CuN
Molecular Weight: 142.65 g/mol

Copper--pyridine (1/1)

CAS No.: 514789-96-9

Cat. No.: VC19080613

Molecular Formula: C5H5CuN

Molecular Weight: 142.65 g/mol

* For research use only. Not for human or veterinary use.

Copper--pyridine (1/1) - 514789-96-9

Specification

CAS No. 514789-96-9
Molecular Formula C5H5CuN
Molecular Weight 142.65 g/mol
IUPAC Name copper;pyridine
Standard InChI InChI=1S/C5H5N.Cu/c1-2-4-6-5-3-1;/h1-5H;
Standard InChI Key IRJGZWIEFFOYJN-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC=C1.[Cu]

Introduction

Synthesis and Preparation

Synthetic Routes

Copper(I) halide–pyridine (1/1) complexes are typically synthesized by reacting copper(I) halides (CuX, X = Cl, Br, I) with pyridine in anhydrous solvents. For example, ClCu(py) forms via the reaction:
CuCl+pyridineClCu(py)\text{CuCl} + \text{pyridine} \rightarrow \text{ClCu(py)}
This reaction proceeds under inert conditions to prevent oxidation to copper(II) . Similar methods apply to BrCu(py) and ICu(col) (col = collidine), though steric hindrance from methyl-substituted pyridines alters product topology .

Isolation and Purification

Crystallization from nonpolar solvents yields single crystals suitable for X-ray analysis. For instance, ClCu(py) crystallizes in a monoclinic system (space group P21P2_1) with lattice parameters a=9.324A˚,b=3.848A˚,c=8.663A˚,β=107.08a = 9.324 \, \text{Å}, b = 3.848 \, \text{Å}, c = 8.663 \, \text{Å}, \beta = 107.08^\circ) .

Crystal Structure and Molecular Geometry

Polymeric Ribbon Structures

In ClCu(py) and BrCu(py), copper atoms adopt linear coordination (Cu–X–Cu angles ~180°), forming infinite helical chains along the bb-axis (Figure 1). Each copper is bonded to one pyridine nitrogen and two bridging halides, resulting in a distorted trigonal planar geometry .

Table 1: Crystallographic Data for Copper–Pyridine (1/1) Complexes

CompoundSpace Groupa(A˚)a \, (\text{Å})b(A˚)b \, (\text{Å})c(A˚)c \, (\text{Å})β(°)\beta \, (°)
ClCu(py)P21P2_19.3243.8488.663107.08
BrCu(py)P21P2_19.4233.9598.907108.13
ICu(col)P21mnP2_1mn11.50010.6204.159-

Ligand Steric Effects

Methyl-substituted pyridines (e.g., collidine, lutidine) disrupt polymerization, favoring dimeric or monomeric structures. For example, ICu(lut) forms dimers with a short Cu–Cu distance (2.586 Å), stabilized by iodine bridges .

Spectroscopic and Thermal Properties

Vibrational Spectroscopy

Infrared and Raman studies of Cu–N and Cu–X stretching frequencies reveal delocalization effects. In ClCu(py), the Cu–Cl stretch appears at 265 cm⁻¹, while the Cu–N vibration occurs at 410 cm⁻¹ . Substituents on pyridine (e.g., –CH₃, –CN) modulate these frequencies by altering electron density at the nitrogen lone pair .

Thermal Stability

Thermogravimetric analysis (TGA) of ClCu(py) shows decomposition above 200°C, releasing pyridine and forming CuCl residues. The stability order follows Cl > Br > I, reflecting bond dissociation energies (BDEs):
BDE(ClCu(py)–Cl)=125kJ/mol,BDE(Cu(py)–py)=242kJ/mol\text{BDE(ClCu(py)–Cl)} = 125 \, \text{kJ/mol}, \, \text{BDE(Cu(py)–py)} = 242 \, \text{kJ/mol} .

Chemical Reactivity and Applications

Catalytic Dearomatization

Copper–pyridine complexes catalyze pyridine dearomatization in the presence of silanes, enabling 1,4-cyclohexadiene formation. Density functional theory (DFT) studies indicate a one-copper mechanism involving Cu–H intermediates .

Redox Behavior

Collision-induced dissociation of (py)₂CuCl⁺ reduces Cu(II) to Cu(I), expelling Cl⁻. This redox activity underpins applications in electrochemical sensors and redox catalysis .

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